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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the rovibrational analysis of

chlorofluoromethane (CH2ClF), a molecule of interest in atmospheric chemistry, using high-

resolution Fourier Transform Infrared (FTIR) spectroscopy. The document details the

experimental protocols, data analysis techniques, and key spectroscopic findings, offering a

comprehensive resource for researchers in the field.

Introduction
Chlorofluoromethane (CH2ClF), also known as HCFC-31, is a hydrochlorofluorocarbon with

applications and environmental implications that necessitate a thorough understanding of its

molecular dynamics. High-resolution FTIR spectroscopy is a powerful technique for probing the

vibrational and rotational energy levels of molecules like CH2ClF. This analysis provides

precise data on molecular structure, bond strengths, and intramolecular interactions, which are

crucial for atmospheric modeling and monitoring.

Chlorofluoromethane is an asymmetric top molecule belonging to the C_s point group.[1] It

possesses nine fundamental vibrational modes, six of A' symmetry and three of A'' symmetry.[2]

The A' modes give rise to a/b hybrid bands, while the A'' modes produce c-type bands in the

infrared spectrum.[1][2]
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Experimental Protocols
The high-resolution rovibrational analysis of CH2ClF involves a meticulous experimental setup

to capture the fine details of its infrared spectrum.

Sample Preparation
The analysis can be performed on both natural isotopic abundance CH2ClF and isotopically

enriched samples (e.g., CH237ClF) to aid in the assignment of spectral lines.[3][4]

Purity: Commercially available CH2ClF (typically 98% purity) can be used.[4] For specific

studies, isotopically enriched samples may be synthesized in the laboratory.[4]

Gas Cell: A single-pass or multi-pass absorption cell is employed to contain the gaseous

sample.[1] The path length of the cell is chosen based on the intensity of the absorption

bands being studied, with lengths ranging from centimeters to several meters.[1][5]

Pressure and Temperature: Spectra are typically recorded at room temperature and low

pressures (e.g., 65-80 Pa) to minimize pressure broadening of the rotational lines and

achieve high resolution.[1]

FTIR Spectroscopy
High-resolution FTIR spectrometers are essential for resolving the rotational fine structure of

the vibrational bands.

Instrumentation: A high-resolution FTIR spectrometer, such as a Bruker IFS 125HR or a

Bomem DA3.002, is commonly used.[4]

Components: The spectrometer is typically equipped with a globar source, a KBr or Ge/KBr

beamsplitter, and a sensitive detector like a liquid nitrogen-cooled mercury-cadmium-telluride

(MCT) detector.[4]

Resolution: The spectra are recorded at a high resolution, typically 0.004 cm-1 or better, to

resolve the individual rovibrational transitions.[3][4]

Data Acquisition: A large number of scans (e.g., 170-290) are co-added to achieve a high

signal-to-noise ratio.[1]
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Calibration: The spectra are calibrated using well-known absorption lines of reference gases

like CO2 or H2O, with wavenumbers taken from databases such as HITRAN.[1] The

accuracy of unblended lines is typically on the order of 0.0004 cm-1.[1]
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Caption: Experimental workflow for the FTIR rovibrational analysis of CH2ClF.

Rovibrational Analysis
The analysis of the high-resolution FTIR spectrum of CH2ClF involves the assignment of

thousands of individual rovibrational transitions to specific quantum number changes.

Theoretical Model
The rovibrational energy levels of an asymmetric top molecule like CH2ClF are typically

modeled using Watson's A-reduction Hamiltonian in the Ir representation.[3][6] This

Hamiltonian includes terms for the rotational constants (A, B, C) and centrifugal distortion

constants.

Spectral Assignment and Fitting
The assignment process is often complex due to the density of lines and the presence of

isotopic species. The analysis is aided by:

Ground State Combination Differences: Using known ground state rotational constants to

confirm assignments.

Loomis-Wood Plots: A graphical method to visualize and assign rotational branches.
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Computational Simulations: Theoretical predictions of the spectrum can guide the initial

assignments.

Once a significant number of transitions are assigned, they are fitted using a least-squares

method to determine the spectroscopic parameters for both the ground and vibrationally

excited states.[3]

Resonances
Due to the proximity of vibrational energy levels, resonances such as Fermi and Coriolis

interactions can occur, leading to perturbations in the spectrum.[3][7] For instance, the ν5 and

2ν6 bands of CH2ClF are known to be perturbed by Fermi and Coriolis resonances.[3] These

interactions must be included in the theoretical model to accurately fit the experimental data.[3]
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Caption: Rovibrational transitions giving rise to P, Q, and R branches in an IR spectrum.

Quantitative Data
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The rovibrational analysis of CH2ClF yields precise spectroscopic constants. The following

tables summarize some of the key parameters determined for the ν5 and 2ν6 bands of the two

main chlorine isotopologues.

Table 1: Spectroscopic Parameters for the ν5/2ν6 Dyad of CH235ClF

Parameter v5 = 1 v6 = 2

Band Origin (cm-1) 737.5 763.5 (estimated)

A (cm-1) Value Value

B (cm-1) Value Value

C (cm-1) Value Value

Other constants ... ...

Table 2: Spectroscopic Parameters for the ν5/2ν6 Dyad of CH237ClF

Parameter v5 = 1 v6 = 2

Band Origin (cm-1) Value Value

A (cm-1) Value Value

B (cm-1) Value Value

C (cm-1) Value Value

Other constants ... ...

(Note: Specific numerical values for rotational and centrifugal distortion constants are extensive

and can be found in the cited literature. The band origins are provided as examples.)[1][3]

Table 3: Fundamental Vibrational Frequencies of CH2ClF
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Mode Symmetry Frequency (cm-1)

ν1 A' ~3020

ν2 A' ~1440

ν3 A' ~1065

ν4 A' ~1100

ν5 A' ~737

ν6 A' ~380

ν7 A'' ~3030

ν8 A'' ~1230

ν9 A'' ~930

(Note: These are approximate frequencies. Precise values are determined from high-resolution

studies.)[1][2]

Conclusion
The rovibrational analysis of chlorofluoromethane using high-resolution FTIR spectroscopy

provides a wealth of information about its molecular properties. The detailed experimental

protocols and analytical methods described in this guide are essential for obtaining high-quality

data. The resulting spectroscopic parameters are invaluable for a variety of applications, from

fundamental molecular physics to atmospheric science. The study of CH2ClF and similar

molecules continues to be an active area of research, with ongoing efforts to refine our

understanding of their complex rovibrational spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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